molecular formula C8H7ClN2 B179961 4-Chloro-1-methyl-1H-indazole CAS No. 162502-53-6

4-Chloro-1-methyl-1H-indazole

Cat. No.: B179961
CAS No.: 162502-53-6
M. Wt: 166.61 g/mol
InChI Key: KTULONOQBDLTCJ-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of this compound-3-carboxylic acid with hydrazine hydrate, followed by cyclization in the presence of a dehydrating agent . Another approach involves the use of this compound-3-carboxaldehyde as a starting material, which undergoes cyclization with hydrazine derivatives .

Industrial Production Methods: Industrial production methods often employ catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are commonly used. These methods provide high yields and minimize the formation of byproducts .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-methyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield 4-bromo-1-methyl-1H-indazole, while nitration can produce 4-nitro-1-methyl-1H-indazole .

Scientific Research Applications

Medicinal Chemistry

4-Chloro-1-methyl-1H-indazole serves as a crucial scaffold in the development of novel therapeutic agents. Its unique structure allows for the synthesis of compounds with diverse biological activities.

Anticancer Activity

Research has highlighted the compound's role in synthesizing anti-cancer drugs. For instance, derivatives of indazole have been evaluated for their ability to inhibit Polo-like kinase 4 (PLK4), a target in cancer therapy. Compounds derived from this compound have shown promising results in inhibiting tumor growth in various cancer models, particularly colon cancer .

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor of enzymes such as monoamine oxidase B and nitric oxide synthase, which are relevant in neurodegenerative diseases and inflammatory conditions. Studies indicate that its derivatives may possess anti-inflammatory and analgesic properties, suggesting further pharmacological exploration is warranted .

Agrochemical Applications

This compound is also utilized in the formulation of agrochemicals. Its derivatives contribute to the development of effective pesticides and herbicides, enhancing crop protection against various pathogens and pests. The compound's unique properties allow for improved efficacy in agricultural applications .

Material Science

The compound is explored for its potential in creating novel materials with unique properties beneficial for industrial applications. Its aromatic structure and the presence of heteroatoms facilitate the design of polymers and coatings that exhibit desirable characteristics such as durability and chemical resistance .

Biochemical Research

In biochemical studies, this compound aids researchers in understanding enzyme interactions and mechanisms. This knowledge is critical for drug discovery processes, particularly in targeting specific biological pathways .

Fluorescent Probes

The compound is utilized in developing fluorescent probes for imaging applications within biological research. These probes provide insights into cellular processes, enhancing our understanding of various biological phenomena .

Table 1: Biological Activities of this compound Derivatives

CompoundActivityTargetReference
Compound 10gAnticandidalC. albicans
Compound 81cPLK4 InhibitorColon Cancer
Compound 82aPim Kinase InhibitorCancer Cell Lines

Table 2: Synthesis Methods for this compound Derivatives

MethodDescriptionYield (%)
Palladium-Catalyzed ReactionSite-selective arylation at C3 position30-57%
Oxidative ArylationC-H functionalization strategyVariable

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-1H-indazole involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. For instance, it may inhibit kinases involved in cell signaling, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

    1H-Indazole: The parent compound of the indazole family, lacking the chloro and methyl substituents.

    4-Bromo-1-methyl-1H-indazole: Similar structure with a bromine atom instead of chlorine.

    4-Nitro-1-methyl-1H-indazole: Contains a nitro group instead of chlorine.

Uniqueness: 4-Chloro-1-methyl-1H-indazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the methyl group influences its steric and electronic characteristics .

Biological Activity

4-Chloro-1-methyl-1H-indazole is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₇H₈ClN₃
  • Molecular Weight : Approximately 171.61 g/mol
  • Physical Properties : The compound has a predicted density of 1.35 g/cm³ and a boiling point around 355°C.

Target Proteins

Research indicates that this compound interacts with several key proteins involved in cellular signaling pathways:

  • Kinases : It has been shown to inhibit kinases such as Chk1, Chk2, and human serum/glucocorticoid-regulated kinase (h-SGK) which are crucial for cell cycle regulation and apoptosis.
  • Enzymatic Inhibition : The compound may inhibit tyrosine kinases, impacting various signaling pathways that control cell proliferation and survival.

Biochemical Pathways Affected

The interaction of this compound with these proteins suggests it plays a role in:

  • Cell Cycle Regulation : By modulating kinase activity, the compound can disrupt normal cell cycle progression leading to apoptosis in cancer cells.
  • Cell Volume Regulation : Its effects on h-SGK indicate potential influence over cellular homeostasis and volume control.

Anticancer Properties

One of the most notable biological activities of this compound is its anticancer efficacy. Studies have demonstrated:

  • Inhibition of Cancer Cell Proliferation : Long-term studies have shown that this compound maintains inhibitory effects on various cancer cell lines, including lung, prostate, and hepatoma cells .
  • Induction of Apoptosis : The compound has been linked to sustained apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, although specific mechanisms remain under investigation.
  • Inflammatory Response Modulation : There is emerging evidence that this compound may influence inflammatory pathways, though further research is needed to elucidate these effects .

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of this compound:

Study TypeFindings
Cell ProliferationSignificant reduction in proliferation rates of cancer cell lines.
Apoptosis InductionIncreased markers of apoptosis (e.g., caspase activation) observed.
Enzyme InhibitionInhibition of specific kinases leading to altered signaling pathways.

Pharmacological Studies

Pharmacological assessments have indicated that this compound exhibits a favorable pharmacokinetic profile with moderate bioavailability. Its interactions with various biological targets suggest it could be developed further for therapeutic applications against cancer and possibly other diseases .

Q & A

Q. What are the common synthetic routes for 4-Chloro-1-methyl-1H-indazole, and what critical parameters influence yield and purity?

Basic
The synthesis of this compound typically involves multistep reactions, starting with indazole precursors. A standard approach includes:

  • Regioselective chlorination : Using reagents like POCl₃ or SOCl₂ under controlled temperatures (60–80°C) to introduce the chloro group at the 4-position .
  • N-methylation : Employing methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to substitute the 1-position hydrogen .
    Critical parameters :
  • Temperature control : Excessive heat during chlorination can lead to by-products like di- or tri-chlorinated indazoles.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for methylation .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures is essential to isolate high-purity product (>95%) .

Q. How can regioselectivity challenges in the chlorination and methylation of indazole precursors be addressed?

Advanced
Regioselectivity issues arise due to the indazole ring’s electronic and steric properties. Strategies include:

  • Directing groups : Introducing temporary substituents (e.g., nitro groups) to direct chlorination to the 4-position, followed by reduction .
  • Catalytic systems : Using Lewis acids like FeCl₃ to stabilize transition states and favor 4-chloro adducts .
  • Microwave-assisted synthesis : Reducing reaction time (e.g., 30 minutes vs. 12 hours) minimizes side reactions and improves regioselectivity .
    Validation via HPLC-MS and ¹H/¹³C NMR is critical to confirm positional accuracy .

Q. What methodologies are recommended for determining the crystal structure of this compound, and how can software improve refinement?

Advanced
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

  • Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
  • Structure solution : Employ direct methods in SHELXS or charge-flipping algorithms in SHELXD .
  • Refinement : Iterative refinement with SHELXL incorporates anisotropic displacement parameters and validates hydrogen bonding networks .
  • Visualization : ORTEP (via WinGX) generates thermal ellipsoid plots to assess molecular geometry and packing .

Q. When conflicting NMR data arises between synthesized batches, what analytical strategies can resolve structural inconsistencies?

Advanced
Contradictions in ¹H NMR peaks (e.g., unexpected splitting or shifts) may indicate:

  • Tautomeric forms : Indazoles can exhibit prototropic tautomerism. Use variable-temperature NMR (VT-NMR) to observe dynamic equilibria .
  • Residual solvents : DMSO-d₆ or water traces can mask signals. Dry samples thoroughly and use deuterated chloroform .
  • Impurity profiling : LC-MS/MS identifies by-products (e.g., over-methylated or dimerized species) .
    Cross-validation with IR spectroscopy (C-Cl stretch ~750 cm⁻¹) and X-ray powder diffraction (XRPD) confirms structural integrity .

Q. How can DFT calculations complement experimental data in predicting the reactivity of this compound derivatives?

Advanced
Density Functional Theory (DFT) provides insights into:

  • Electrophilic substitution sites : Molecular electrostatic potential (MEP) maps identify electron-rich regions (e.g., N1 vs. C4) prone to further functionalization .
  • Reaction mechanisms : Simulate transition states for chlorination or methylation to optimize synthetic pathways .
  • Spectroscopic predictions : Compare computed (B3LYP/6-311++G**) vs. experimental IR/NMR data to validate intermediates .
    Software like Gaussian 16 or ORCA integrates with crystallographic data (CIF files) for holistic analysis .

Q. What strategies are effective in designing multi-step syntheses of this compound derivatives for biological evaluation?

Advanced
For derivatives like 4-Chloro-1-methyl-5-nitro-1H-indazole:

  • Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive sites during nitration .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces substituents at the 5-position .
  • High-throughput screening : Optimize reaction conditions (e.g., catalyst loading, solvent) via Design of Experiments (DoE) .
    In vitro assays : Pair synthesis with cytotoxicity screening (MTT assay) and computational docking (AutoDock Vina) to prioritize lead compounds .

Q. How can researchers address discrepancies between theoretical and experimental vibrational spectra of this compound?

Advanced
Discrepancies often arise from:

  • Solvent effects : DFT calculations assume gas-phase conditions. Apply implicit solvation models (e.g., PCM) to better match experimental IR .
  • Anharmonicity : Use second-order vibrational perturbation theory (VPT2) to correct overestimated stretching frequencies .
  • Crystal packing : Compare solid-state IR (KBr pellet) with solution-phase data to isolate environmental impacts .

Q. What are the best practices for characterizing and mitigating impurities in this compound batches?

Advanced

  • Impurity profiling : Use HPLC-PDA at 254 nm to detect chlorinated by-products (e.g., 4,6-dichloro derivatives) .
  • Process optimization : Reduce residual solvents (e.g., DMF) via vacuum distillation or lyophilization .
  • Stability studies : Accelerated degradation tests (40°C/75% RH) identify hygroscopicity or hydrolytic susceptibility .

Properties

IUPAC Name

4-chloro-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-8-4-2-3-7(9)6(8)5-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTULONOQBDLTCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597906
Record name 4-Chloro-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162502-53-6
Record name 4-Chloro-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Chloro-1-methyl-1H-indazole
4-Chloro-1-methyl-1H-indazole
4-Chloro-1-methyl-1H-indazole
4-Chloro-1-methyl-1H-indazole
4-Chloro-1-methyl-1H-indazole
4-Chloro-1-methyl-1H-indazole

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